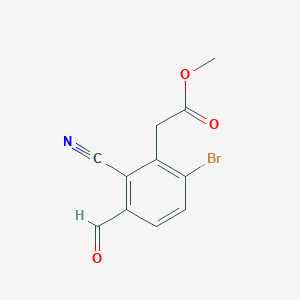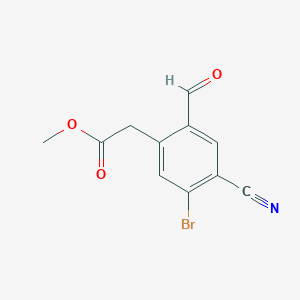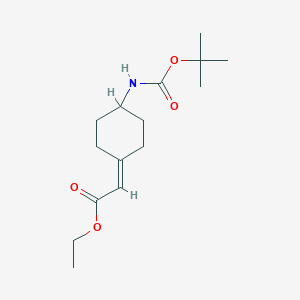
Methyl 6-bromo-2-cyano-3-formylphenylacetate
Overview
Description
Methyl 6-bromo-2-cyano-3-formylphenylacetate, also known as MBFC, is a synthetic compound that is used in various scientific research applications. It is a compound with a unique structure and properties, which makes it a valuable tool for a variety of scientific research applications. The purpose of
Scientific Research Applications
Methyl 6-bromo-2-cyano-3-formylphenylacetate has been used in a variety of scientific research applications, including studies of enzyme inhibition, protein-protein interactions, and drug metabolism. It has also been used in studies of the structure and function of enzymes, as well as studies of cellular signal transduction pathways. Additionally, this compound has been used in studies of the pharmacokinetics of drugs, as well as in studies of the effects of drugs on the nervous system.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-2-cyano-3-formylphenylacetate is not fully understood. However, it is believed that this compound acts as a competitive inhibitor of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, this compound is believed to inhibit the activity of other enzymes, such as proteases and phosphatases, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, this compound has been shown to inhibit the activity of proteases and phosphatases, which are involved in signal transduction pathways. Furthermore, this compound has been shown to inhibit the activity of other enzymes, such as kinases and phosphatases, which are involved in signal transduction pathways.
Advantages and Limitations for Lab Experiments
The main advantage of using Methyl 6-bromo-2-cyano-3-formylphenylacetate in laboratory experiments is that it is a relatively inexpensive compound. Additionally, this compound is easy to synthesize and is relatively stable. However, this compound is not as potent as some other compounds, and it can be difficult to obtain in large quantities. Additionally, this compound is not as water-soluble as some other compounds, which can make it difficult to use in certain experiments.
Future Directions
There are a variety of potential future directions for Methyl 6-bromo-2-cyano-3-formylphenylacetate research. For example, this compound could be used in studies of enzyme inhibition and drug metabolism. Additionally, this compound could be used in studies of the structure and function of enzymes, as well as studies of cellular signal transduction pathways. Furthermore, this compound could be used in studies of the pharmacokinetics of drugs, as well as in studies of the effects of drugs on the nervous system. Additionally, this compound could be used to develop new drugs and drug delivery systems. Finally, this compound could be used in studies of the effects of environmental toxins on the human body.
Properties
IUPAC Name |
methyl 2-(6-bromo-2-cyano-3-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)4-8-9(5-13)7(6-14)2-3-10(8)12/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIROQLXLWAYMNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1C#N)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride](/img/structure/B1414257.png)
![Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate](/img/structure/B1414259.png)
![4-[2-Methyl-3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1414262.png)


![3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide](/img/structure/B1414265.png)








